N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
The compound “1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine” is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Synthesis Analysis
In a study, 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature .
Molecular Structure Analysis
The molecular structure of “1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine” has a molecular formula of C14H18N4 and a monoisotopic mass of 242.153152 Da .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve nucleophilic substitution and cyclization under acid catalysis .
Physical And Chemical Properties Analysis
The compound “1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine” has a boiling point of 429℃, a flash point of 213℃, and is a solid at room temperature .
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
Microwave-assisted synthesis has been employed to efficiently produce N-(1H-tetrazol-5-yl) derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide. These derivatives exhibit a range of biological activities, including bactericidal, pesticidal, herbicidal, and antimicrobial properties. This method offers advantages such as reduced reaction times compared to conventional synthesis methods (Jun Hu, Ji-kui Wang, Taoyu Zhou, & Yanhua Xu, 2011).
Antifungal and Anticancer Properties
Derivatives synthesized from 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides have been found to possess in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These findings highlight the potential for developing new therapeutic agents based on pyrazole derivatives (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).
Synthesis and Characterization of Novel Derivatives
The synthesis and characterization of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have demonstrated significant antifungal activities against several phytopathogenic fungi. These compounds have been compared to commercial fungicides, indicating their potential as effective antifungal agents (Shijie Du, Zaimin Tian, Dongyan Yang, Xiuyun Li, Hong Li, Changqing Jia, Chuanliang Che, Mian Wang, & Zhaohai Qin, 2015).
Experimental and Computational Studies
Research involving experimental and computational studies has explored the tautomerism of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides with antibacterial activity. These studies help understand the molecular structure and preferred configurations of such compounds, potentially influencing their antibacterial effectiveness (A. Kaczor, Tomasz M. Wróbel, Z. Karczmarzyk, W. Wysocki, E. Mendyk, A. Poso, D. Matosiuk, & M. Pitucha, 2013).
Synthesis and Biological Evaluation
A series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and demonstrated moderate antifungal activities against various phytopathogenic fungi. This research showcases the potential of pyrazole derivatives in addressing fungal diseases in agriculture (Zhibing Wu, D. Hu, Jiqing Kuang, H. Cai, Shixi Wu, & Wei Xue, 2012).
Mechanism of Action
Target of Action
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1’-biphenyl]-4-carboxamide is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These compounds are selective and orally active dipeptidylpeptidase 4 inhibitors , which are used as antidiabetic agents . Therefore, the primary target of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1’-biphenyl]-4-carboxamide is the enzyme dipeptidylpeptidase 4.
Safety and Hazards
properties
IUPAC Name |
N-(5-methyl-2-phenylpyrazol-3-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-17-16-22(26(25-17)21-10-6-3-7-11-21)24-23(27)20-14-12-19(13-15-20)18-8-4-2-5-9-18/h2-16H,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRBRVPARCAGKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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